SARS-CoV PLpro Enzyme Inhibition: 2-Methyl vs. 3-Methyl vs. 4-Methyl Benzanilide Regioisomers
In a direct structure–activity relationship study of substituted benzamide inhibitors of SARS-CoV papain‑like protease (PLpro), the 2‑methyl‑substituted benzanilide (lead compound) exhibited an IC₅₀ of 8.7 ± 0.7 μM. The 3‑methyl regioisomer (5a) showed reduced potency with an IC₅₀ of 14.8 ± 5.0 μM, and the 4‑methyl analog (5b) was the least active with an IC₅₀ of 29.1 ± 3.8 μM [1]. The 2‑methoxy derivative (5c) was substantially weaker (IC₅₀ = 90 ± 26 μM), confirming that the ortho‑methyl group uniquely favors the bioactive conformation.
| Evidence Dimension | Enzyme inhibitory potency (IC₅₀) against SARS-CoV PLpro |
|---|---|
| Target Compound Data | IC₅₀ = 8.7 ± 0.7 μM (2-methyl lead) |
| Comparator Or Baseline | 3-methyl analog (5a): IC₅₀ = 14.8 ± 5.0 μM; 4-methyl analog (5b): IC₅₀ = 29.1 ± 3.8 μM; 2-methoxy analog (5c): IC₅₀ = 90 ± 26 μM |
| Quantified Difference | 2-methyl is 1.7-fold more potent than 3-methyl, 3.3-fold more potent than 4-methyl, and 10.3-fold more potent than 2-methoxy |
| Conditions | In vitro enzyme inhibition assay; PLpro fluorogenic substrate cleavage; data from J. Med. Chem. 2009, 52, 5228–5240, Table 1 |
Why This Matters
Procuring the correct 2‑methyl regioisomer ensures the highest PLpro inhibitory activity; substituting with the 4‑methyl or 2‑methoxy analogs would result in a 3‑ to 10‑fold loss of potency, directly compromising antiviral screening campaigns.
- [1] Ratia, K., Kilianski, A., Baez-Santos, Y. M., Baker, S. C. & Mesecar, A. D. (2009). Structure‑Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome‑Coronavirus Papain‑Like Protease. Journal of Medicinal Chemistry, 52(16), 5228–5240, Table 1. View Source
